molecular formula C18H19N3O3S B2556222 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207038-46-7

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2556222
CAS No.: 1207038-46-7
M. Wt: 357.43
InChI Key: PIQDPPFBJXQFGS-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound with significant relevance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes:

    • Step 1: The synthesis begins with the preparation of 1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole by reacting furan-2-carboxaldehyde with 4-methoxybenzaldehyde and ammonia in the presence of a catalyst.

    • Step 2: This intermediate product is then reacted with thioacetic acid to form the thio-imidazole compound.

    • Step 3: Finally, methylation of the acetamide group is achieved using methyl iodide under basic conditions to yield the target compound.

  • Industrial Production Methods:

    • Industrially, the synthesis might involve continuous flow reactors to enhance the efficiency and yield of the compound. Reaction parameters such as temperature, pressure, and solvent selection are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.

  • Reduction:

    • Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride, yielding reduced imidazole derivatives.

  • Substitution:

    • The compound can participate in nucleophilic substitution reactions where the thio-group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, KMnO4.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles for substitution: Halides, cyanides.

Major Products

  • Oxidation yields sulfoxides and sulfones.

  • Reduction yields reduced imidazole derivatives.

  • Substitution products depend on the nature of the nucleophile used.

Scientific Research Applications

  • Chemistry:

    • The compound's unique structure allows it to be used as a precursor for the synthesis of more complex molecules in organic synthesis.

  • Biology:

    • In biological research, this compound may act as an enzyme inhibitor or receptor ligand due to its potential bioactivity.

  • Medicine:

    • Medicinal chemistry utilizes this compound in the development of drugs targeting specific pathways or receptors, particularly due to its imidazole and furan moieties which are known for their pharmacological activity.

  • Industry:

    • In industrial applications, it can be used in the formulation of specialty chemicals or as an intermediate in the manufacture of advanced materials.

Mechanism of Action

  • Molecular Targets and Pathways:

    • The compound exerts its effects by interacting with specific enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.

    • The furan and methoxyphenyl groups enhance the compound's affinity for certain biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-(1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-ylthio)-N-methylacetamide

  • 2-(1-(furan-2-ylmethyl)-5-(4-chlorophenyl)-1H-imidazol-2-ylthio)-N-methylacetamide

  • Uniqueness:

    • The presence of the methoxy group in the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity.

  • This compound is not just a fascinating molecule but a potential game-changer in various scientific domains. Anything specific you want to explore further?

    Properties

    IUPAC Name

    2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19N3O3S/c1-19-17(22)12-25-18-20-10-16(13-5-7-14(23-2)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,11-12H2,1-2H3,(H,19,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PIQDPPFBJXQFGS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    357.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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